

Technical Guide: 2-Bromo-4,6-dichlorophenol

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Compound of Interest

Compound Name: 2-Bromo-4,6-dichlorophenol

Cat. No.: B181030

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Introduction

2-Bromo-4,6-dichlorophenol is a halogenated aromatic organic compound. Halogenated phenols are a class of compounds with significant industrial and pharmaceutical relevance, often serving as intermediates in the synthesis of more complex molecules, including pesticides, herbicides, and pharmaceuticals. The presence of bromine and chlorine atoms on the phenolic ring influences the molecule's reactivity, lipophilicity, and biological activity. This technical guide provides a comprehensive overview of the key chemical data, a plausible synthetic route, an analytical methodology for characterization, and a summary of its safety profile.

Chemical and Physical Properties

A summary of the key quantitative data for **2-Bromo-4,6-dichlorophenol** is presented in the table below.

Property	Value	Reference
Molecular Weight	241.897 g/mol	[1][2][3]
Molecular Formula	C ₆ H ₃ BrCl ₂ O	[1][2][3]
CAS Registry Number	4524-77-0	[1][2][3]
Melting Point	67-69 °C	[4]
Boiling Point	240 °C	[4]
Density	1.890 g/cm ³	[4]

Synthesis of 2-Bromo-4,6-dichlorophenol: An Experimental Protocol

The following is a plausible experimental protocol for the synthesis of **2-Bromo-4,6-dichlorophenol**, based on established methods for the halogenation of phenols. This procedure involves the bromination of 2,4-dichlorophenol.

Materials:

- 2,4-Dichlorophenol
- N-Bromosuccinimide (NBS)
- Acetonitrile (anhydrous)
- Dichloromethane
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane

- Ethyl acetate

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,4-dichlorophenol (1 equivalent) in anhydrous acetonitrile.
- **Bromination:** To the stirred solution, add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.
- **Reaction Monitoring:** Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate 9:1). The reaction is typically complete within a few hours.
- **Work-up:** Once the starting material is consumed, remove the acetonitrile under reduced pressure using a rotary evaporator.
- **Extraction:** Dissolve the residue in dichloromethane and transfer it to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford pure **2-Bromo-4,6-dichlorophenol**.

Analytical Characterization: Gas Chromatography-Mass Spectrometry (GC-MS)

The identity and purity of the synthesized **2-Bromo-4,6-dichlorophenol** can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- A non-polar capillary column (e.g., DB-5ms).

GC Conditions (suggested):

- Injector Temperature: 250 °C
- Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

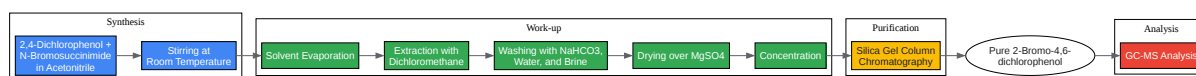
MS Conditions (suggested):

- Ion Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 50-350.

The expected mass spectrum of **2-Bromo-4,6-dichlorophenol** would show a molecular ion peak (M+) at m/z 240, 242, 244, and 246 due to the isotopic distribution of bromine and chlorine. The relative intensities of these peaks would be characteristic of the presence of one bromine and two chlorine atoms.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of **2-Bromo-4,6-dichlorophenol**.



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Caption: Workflow for the synthesis and purification of **2-Bromo-4,6-dichlorophenol**.

Safety Information

2-Bromo-4,6-dichlorophenol is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on data for similar halogenated phenols, it is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5] It may also cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide provides essential information for researchers and professionals working with **2-Bromo-4,6-dichlorophenol**. The summarized chemical properties, a detailed synthetic protocol, and an analytical method offer a solid foundation for its synthesis and

characterization. As with all chemical reagents, adherence to strict safety protocols is paramount.

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